Niguldipine is derived from the broader category of calcium channel blockers, specifically targeting the L-type calcium channels. It is recognized for its dual action as both a calcium channel blocker and an alpha-1 adrenergic antagonist, making it useful in treating hypertension and other cardiovascular conditions. The compound's DrugBank accession number is DB09239, and it is categorized as an experimental small molecule with various synonyms including Niguldipine .
The synthesis of Niguldipine hydrochloride involves several steps that utilize various chemical reactions and reagents. A common method includes the formation of the dihydropyridine core structure through condensation reactions involving appropriate aldehydes and 1,4-dihydropyridine derivatives.
Microwave-assisted synthesis techniques have also been reported to enhance yields and reduce reaction times significantly .
The molecular formula for Niguldipine hydrochloride is , with a molecular weight averaging around 609.723 g/mol . The compound features a complex structure characterized by:
The stereochemistry of Niguldipine plays a crucial role in its biological activity, with specific enantiomers exhibiting different affinities for calcium channels and adrenergic receptors .
Niguldipine undergoes several chemical reactions relevant to its function and metabolism:
Niguldipine's mechanism of action primarily involves:
This dual action makes Niguldipine effective in managing hypertension and other cardiovascular disorders .
Niguldipine hydrochloride exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery as a therapeutic agent .
Niguldipine hydrochloride has several scientific applications:
Racemic niguldipine is synthesized via classical Hantzsch condensation, reacting an aldehyde (2,3-dichlorobenzaldehyde), β-ketoester (methyl acetoacetate), and an amine precursor. Enantiomeric resolution employs two principal strategies:
Chiral Chromatography:The (R) and (S) enantiomers are separated using chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate). Optimal resolution is achieved with normal-phase conditions (hexane:isopropanol 90:10, 0.1% diethylamine), yielding >98% enantiomeric excess (ee) [7]. This method exploits differential π-π interactions between the DHP aromatic systems and chiral selectors.
Diastereomeric Salt Formation:Treatment of racemic niguldipine with chiral acids (e.g., (+)- or (–)-di-O-benzoyltartaric acid) forms diastereomeric salts with distinct solubility. Sequential crystallization isolates the (R)-(–)-enantiomer with 95% ee [7]. The optical activity of purified (R)-(–)-niguldipine is [α]²³/D = –12.5° (c = 0.14 in methanol) [3].
Table 1: Enantiomeric Resolution Methods for Niguldipine
Method | Conditions | Enantiomeric Excess (ee) | Yield | |
---|---|---|---|---|
Chiral HPLC | Cellulose CSP; Hexane:IPA 90:10 + 0.1% DEA | >98% | 75–80% | |
Diastereomeric Crystallization | (+)-DBTA in ethanol/water | 95% | 60–65% | |
Enzymatic Resolution | Lipase B; Vinyl acetate in MTBE | 88% | 40–50% | [7] |
Niguldipine enantiomers exhibit divergent activities at calcium channels and P-gp:
P-gp Inhibition:The (R)-(–)-enantiomer shows 3–5-fold greater potency in reversing multidrug resistance. In vinblastine accumulation assays using MCF-7/adr cells (P-gp overexpressing), the (R)-enantiomer achieves 50% reversal (EC₅₀) at 0.11 μM, compared to 0.35 μM for the (S)-(+)-form [4] [6]. This aligns with photoaffinity labeling studies where (R)-niguldipine competes with [³H]azidopine for P-gp binding sites at nanomolar concentrations.
Calcium Channel Blockade:In contrast, the (S)-(+)-enantiomer is a potent L-type calcium antagonist (IC₅₀ = 15 nM in aortic smooth muscle), while the (R)-(–)-enantiomer exhibits 40-fold lower affinity (IC₅₀ = 600 nM) [6] [7]. This divergence minimizes cardiovascular side effects in the (R)-form during P-gp modulation.
Table 2: Pharmacological Activities of Niguldipine Enantiomers
Enantiomer | P-gp EC₅₀ (μM)¹ | Ca²⁺ Channel IC₅₀ (nM) | Selectivity Ratio (Ca²⁺/P-gp) | |
---|---|---|---|---|
(R)-(–)-Niguldipine | 0.11 | 600 | 5,455 | |
(S)-(+)-Niguldipine | 0.35 | 15 | 43 | |
Racemate | 0.20 | 85 | 425 | [4] [6] |
¹EC₅₀ for P-gp-mediated vinblastine efflux inhibition in MCF-7/adr cells.
Chirality dictates niguldipine’s binding geometry at P-gp versus calcium channels:
Structural Determinants for P-gp Binding:The (R)-enantiomer adopts a synperiplanar conformation where the 2,3-dichlorophenyl group at C4 and the dibenzylaminoethyl ester at C3 position optimally occupy P-gp hydrophobic pockets. Molecular modeling confirms hydrophobic interactions between the dichlorophenyl ring and transmembrane helix 12 (TM12) of P-gp. Substitutions at the C3 ester enhance binding—replacing dibenzylaminoethyl with methyl reduces potency 20-fold [4] [6].
Calcium Channel Selectivity:The (S)-enantiomer’s higher Ca²⁺ antagonism stems from electrostatic interactions between its protonated tertiary amine (at physiological pH) and glutamate residues in the α-subunit of L-type channels. The (R)-enantiomer’s orientation places its ester groups suboptimally for these contacts [6] [7].
Impact of 4-Aryl Substitutents:Meta-nitro substituents on the C4 aryl ring (e.g., as in nitrendipine) diminish enantioselectivity at P-gp, while ortho-dichloro groups (niguldipine) amplify it. This arises from steric constraints in P-gp’s substrate-binding pocket [4].
Implications for Drug Design
The stereochemical insights from niguldipine guide the development of DHP-based MDR reversers:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9